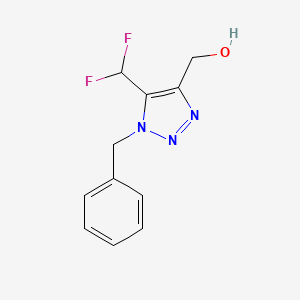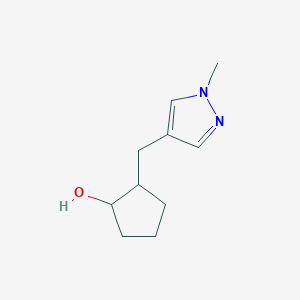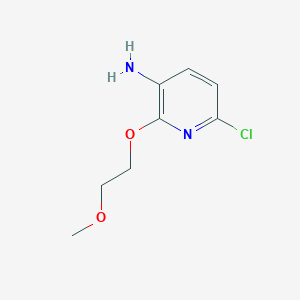
6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a 2-(2-methoxyethoxy) group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine. For instance, 2-chloro-6-(2-methoxyethoxy)pyridin-3-ylboronic acid can be reacted with an amine under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents is crucial to ensure scalability and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds.
Biological Studies: Its derivatives may exhibit biological activity, making it useful in drug discovery.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine and methoxyethoxy groups can influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-(2-methoxyethoxy)pyridine
- 6-Chloro-2-(2-methoxyethoxy)pyridin-3-ol
Uniqueness
6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of a chlorine atom and a methoxyethoxy group makes it versatile for various synthetic applications.
Propiedades
Fórmula molecular |
C8H11ClN2O2 |
|---|---|
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
6-chloro-2-(2-methoxyethoxy)pyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2O2/c1-12-4-5-13-8-6(10)2-3-7(9)11-8/h2-3H,4-5,10H2,1H3 |
Clave InChI |
NMZLBYUCCZQNSL-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=CC(=N1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


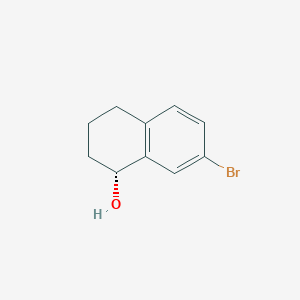


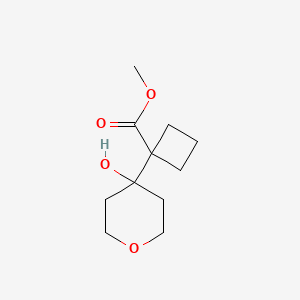
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)

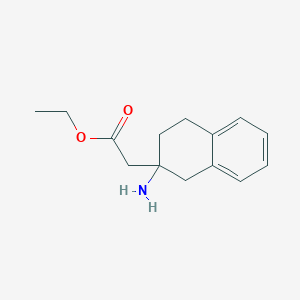

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13624671.png)



